molecular formula C9H16ClNO3 B13672060 Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride

Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride

Cat. No.: B13672060
M. Wt: 221.68 g/mol
InChI Key: FWOKYJWVESSKHD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.

    Esterification: The pyrrolidinyl intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the ethyl ester derivative.

    Hydrochloride Formation: The final step involves the conversion of the ethyl ester derivative to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate Hydrochloride can be compared with other similar compounds such as:

    Ethyl 3-Oxo-3-(2-pyrrolidinyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    Methyl (S)-3-Oxo-3-(2-pyrrolidinyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its chemical properties and applications.

    Ethyl (S)-3-Oxo-3-(2-piperidinyl)propanoate Hydrochloride: Contains a piperidinyl group instead of a pyrrolidinyl group, leading to differences in biological activity and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)6-8(11)7-4-3-5-10-7;/h7,10H,2-6H2,1H3;1H

InChI Key

FWOKYJWVESSKHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1.Cl

Origin of Product

United States

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